molecular formula C20H23NO4 B1209954 (S,S)-pavine

(S,S)-pavine

Cat. No.: B1209954
M. Wt: 341.4 g/mol
InChI Key: SRSPZLZVGPJHJH-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S,S)-Pavine is a benzylisoquinoline alkaloid (BIA) characterized by a tetracyclic pavane skeleton with two stereogenic centers, conferring its (S,S) configuration. It is biosynthetically derived from (S)-reticuline via enzymatic N-methylation and cyclization . Pavine alkaloids are predominantly found in plants of the Papaveraceae and Lauraceae families, such as Cryptocarya laevigata, where they exhibit diverse biological activities, including antiproliferative effects . The stereochemistry of pavine derivatives critically influences their bioactivity, as seen in the potent anticancer activity of (−)-neocaryachine, a 7-hydroxylated pavine alkaloid .

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

(1S,9S)-4,5,12,13-tetramethoxy-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene

InChI

InChI=1S/C20H23NO4/c1-22-17-7-11-5-15-14-10-20(25-4)18(23-2)8-12(14)6-16(21-15)13(11)9-19(17)24-3/h7-10,15-16,21H,5-6H2,1-4H3/t15-,16-/m0/s1

InChI Key

SRSPZLZVGPJHJH-HOTGVXAUSA-N

SMILES

COC1=C(C=C2C3CC4=CC(=C(C=C4C(N3)CC2=C1)OC)OC)OC

Isomeric SMILES

COC1=C(C=C2[C@@H]3CC4=CC(=C(C=C4[C@@H](N3)CC2=C1)OC)OC)OC

Canonical SMILES

COC1=C(C=C2C3CC4=CC(=C(C=C4C(N3)CC2=C1)OC)OC)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stylopine

  • Structural Similarities : Stylopine shares the BIA backbone but features a tetrahydroprotoberberine core instead of the pavane skeleton.
  • Functional Differences : Unlike (S,S)-pavine, stylopine exhibits minimal antiproliferative activity (IC₅₀ > 10 µM in tumor cell lines) .
  • Enzymatic Interactions : Stylopine is a substrate for N-methyltransferases (NMTs) but shows lower catalytic efficiency (kcat = 0.001 s⁻¹) compared to pavine (kcat = 4.7 × 10⁵ s⁻¹) .

Tetrahydropapaverine

  • Structural Similarities: Both compounds possess a benzylisoquinoline framework, but tetrahydropapaverine lacks the oxygen bridge present in pavine.
  • Functional Differences : Tetrahydropapaverine is a poor substrate for PavNMT (kcat = 7.9 × 10⁴ s⁻¹) compared to (S,S)-pavine .
  • Biosynthetic Role : Tetrahydropapaverine is a precursor in morphine biosynthesis, whereas pavine derivatives diverge into antiproliferative pathways .

(−)-Neocaryachine

  • Structural Similarities : A 7-hydroxylated pavine alkaloid with the same (S,S) configuration.
  • Functional Differences: (−)-Neocaryachine demonstrates potent antiproliferative activity (IC₅₀ = 0.06–0.41 µM) by inducing DNA double-strand breaks, unlike non-hydroxylated pavine analogs (e.g., crychine, IC₅₀ > 10 µM) .

Comparison with Functionally Similar Compounds

Protopine

  • Functional Similarities : Both protopine and pavine alkaloids modulate ion channels. Protopine inhibits GABAA receptors, while pavine derivatives like neocaryachine target DNA integrity .
  • Structural Differences : Protopine has a tricyclic scaffold, contrasting with the tetracyclic pavane structure .

Morphine and Codeine

  • Structural and Mechanistic Differences : Morphine and codeine are phenanthrene-type BIAs acting on opioid receptors, whereas (S,S)-pavine derivatives lack affinity for these receptors and act via DNA damage mechanisms .

Key Data Tables

Table 1: Enzymatic Catalytic Efficiency of N-Methyltransferases

Substrate Enzyme kcat (s⁻¹) Reference
(S,S)-Pavine TfPavNMT 4.7 × 10⁵
Tetrahydropapaverine TfPavNMT 7.9 × 10⁴
(R,S)-Stylopine PbTNMT 0.001

Table 2: Antiproliferative Activity of Pavine Alkaloids

Compound IC₅₀ (µM) Mechanism of Action Reference
(−)-Neocaryachine 0.06–0.41 DNA double-strand breaks
Crychine >10 No significant activity
(S,S)-Pavine ND* Not tested

*ND: No data available.

Critical Analysis of Research Findings

  • Stereochemical Specificity : The (S,S) configuration in pavine alkaloids is crucial for bioactivity, as seen in the contrast between neocaryachine and inactive racemic mixtures .
  • Hydroxylation Effects: 7-Hydroxylation in neocaryachine enhances DNA-binding capacity, a feature absent in non-hydroxylated pavines .
  • Enzyme-Substrate Dynamics : Structural differences near the active site of PavNMT and CNMT explain substrate preferences for pavine over stylopine or tetrahydropapaverine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S,S)-pavine
Reactant of Route 2
(S,S)-pavine

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